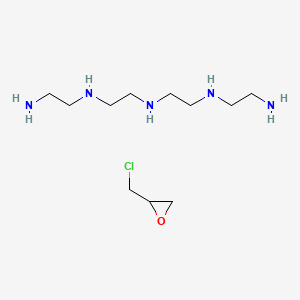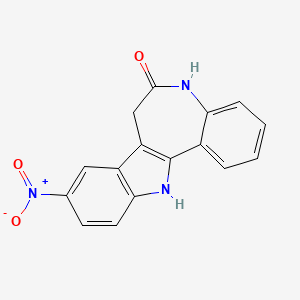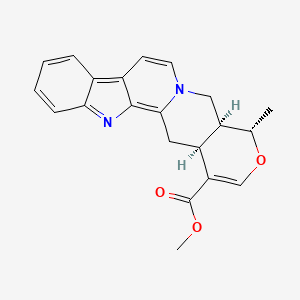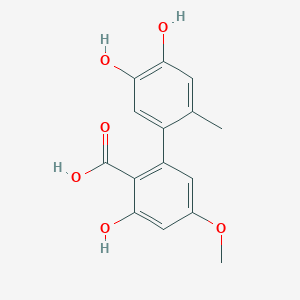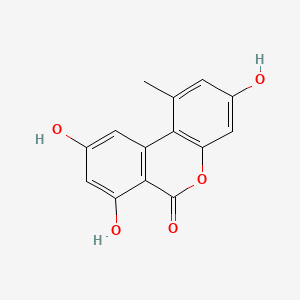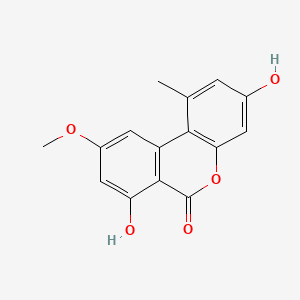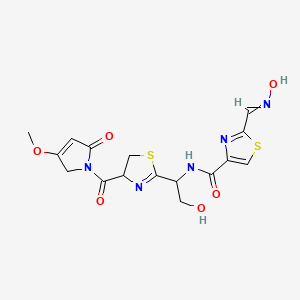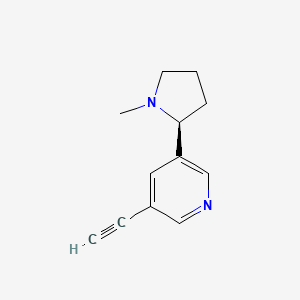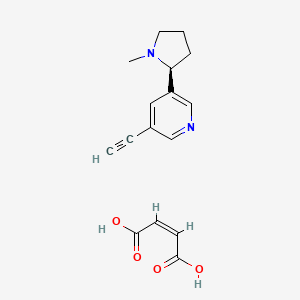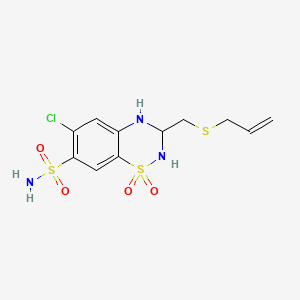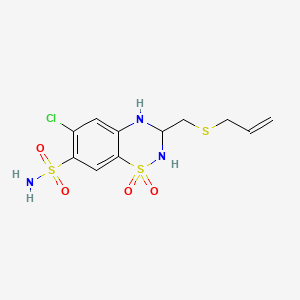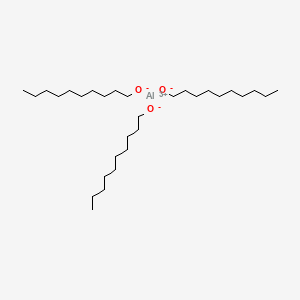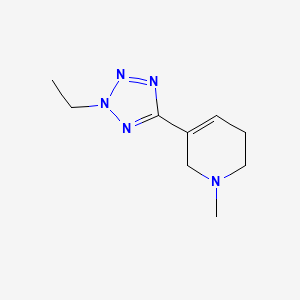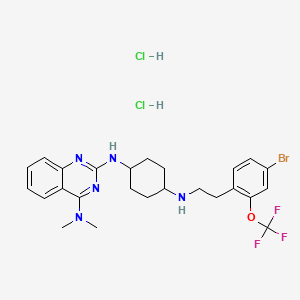
ATC-0065
Vue d'ensemble
Description
ATC0065 est un antagoniste puissant, sélectif et actif par voie orale du récepteur 1 de l'hormone concentrante de la mélanine (MCHR1). Il a une concentration inhibitrice (IC50) de 15,7 nanomolaires pour le MCHR1 humain. Ce composé n'a pas d'activité significative pour le récepteur 2 de l'hormone concentrante de la mélanine. ATC0065 a montré des activités anxiolytiques et antidépressives .
Applications De Recherche Scientifique
ATC0065 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of melanin-concentrating hormone receptor antagonists.
Biology: Investigated for its role in modulating melanin-concentrating hormone receptor activity and its effects on feeding behavior and energy balance.
Medicine: Explored for its potential therapeutic effects in treating anxiety and depression due to its anxiolytic and antidepressant properties.
Industry: Utilized in the development of new pharmaceuticals targeting melanin-concentrating hormone receptors
Mécanisme D'action
Target of Action
ATC-0065, also known as 2,4-Quinazolinediamine, is a potent, selective, and orally active antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1) . The primary role of MCHR1 is to regulate energy balance, feeding behavior, and body weight .
Mode of Action
This compound interacts with its target, MCHR1, by binding to it and blocking its function, hence acting as an antagonist . This interaction results in the inhibition of the melanin-concentrating hormone (MCH) signaling pathway . This compound also exhibits high to moderate affinity for 5-HT2B and 5-HT1A receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MCH signaling pathway. By antagonizing MCHR1, this compound inhibits the MCH signaling pathway, which plays a crucial role in energy homeostasis, feeding behavior, and body weight regulation .
Pharmacokinetics
It is known that this compound is orally active , suggesting good bioavailability.
Result of Action
The antagonistic action of this compound on MCHR1 leads to anxiolytic and antidepressant activities . In animal models, oral administration of this compound has shown to significantly reduce immobility time in forced swimming tests, indicating its antidepressant-like effects .
Analyse Biochimique
Biochemical Properties
ATC-0065 interacts with the MCHR1, exhibiting an IC50 of 15.7 nM for human MCHR1 . It does not exhibit significant activity for MCHR2 . Additionally, this compound exhibits high to moderate affinity for 5-HT2B and 5-HT1A receptors .
Cellular Effects
This compound has been shown to have anxiolytic and antidepressant activities . It influences cell function by interacting with MCHR1 and serotonin receptors, impacting cell signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the MCHR1 . It binds to the MCHR1, inhibiting its activity and thereby exerting its effects at the molecular level .
Dosage Effects in Animal Models
In animal models, this compound shows antidepressant-like effects . Specifically, it significantly reduced immobility time in the forced swimming test in rats at dosages of 3 mg/kg, 10 mg/kg, and 30 mg/kg .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'ATC0065 implique plusieurs étapes, y compris la préparation d'intermédiaires et leurs réactions ultérieures. Les étapes clés comprennent :
Formation du noyau quinazoline : Cela implique la réaction de dérivés d'aniline appropriés avec des dérivés de formamide ou d'acide formique en conditions acides.
Introduction de la portion cyclohexylamine : Cette étape implique la réaction de l'intermédiaire quinazoline avec des dérivés de cyclohexylamine.
Bromation et trifluorométhoxylation :
Méthodes de production industrielle
La production industrielle d'ATC0065 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
ATC0065 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire au niveau des portions amine ou aromatiques.
Réduction : Les réactions de réduction peuvent cibler le noyau quinazoline ou les cycles aromatiques.
Substitution : L'halogénation et la trifluorométhoxylation sont des réactions de substitution courantes pour l'ATC0065
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium en conditions acides ou basiques.
Réduction : Des réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium dans des solvants anhydres.
Substitution : Des réactifs d'halogénation comme le brome ou le chlore en présence de catalyseurs
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés quinazolines substitués, qui peuvent être modifiés davantage pour améliorer leur activité biologique .
Applications de la recherche scientifique
ATC0065 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la relation structure-activité des antagonistes du récepteur de l'hormone concentrante de la mélanine.
Biologie : Investigated for its role in modulating melanin-concentrating hormone receptor activity and its effects on feeding behavior and energy balance.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de l'anxiété et de la dépression en raison de ses propriétés anxiolytiques et antidépressives.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les récepteurs de l'hormone concentrante de la mélanine
Mécanisme d'action
ATC0065 exerce ses effets en se liant sélectivement et en antagonisant le récepteur 1 de l'hormone concentrante de la mélanine. Ce récepteur est impliqué dans la régulation du comportement alimentaire, de l'équilibre énergétique et des états émotionnels. En inhibant ce récepteur, ATC0065 peut réduire les comportements anxieux et dépressifs chez les modèles animaux. Le composé présente également une affinité pour les récepteurs de la sérotonine, ce qui peut contribuer à ses effets antidépresseurs .
Comparaison Avec Des Composés Similaires
Composés similaires
ATC0175 : Un autre antagoniste du récepteur 1 de l'hormone concentrante de la mélanine avec des activités anxiolytiques et antidépressives similaires.
T-226296 : Un antagoniste non peptidique du récepteur 1 de l'hormone concentrante de la mélanine avec des applications thérapeutiques potentielles.
SNAP-7941 : Un antagoniste sélectif du récepteur 1 de l'hormone concentrante de la mélanine avec des propriétés anxiolytiques
Unicité de l'ATC0065
ATC0065 est unique en raison de sa forte sélectivité et de sa puissance pour le récepteur 1 de l'hormone concentrante de la mélanine. Il présente également une bonne biodisponibilité orale et une stabilité métabolique, ce qui en fait un candidat prometteur pour un développement ultérieur en tant qu'agent thérapeutique .
Propriétés
IUPAC Name |
2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrF3N5O.2ClH/c1-34(2)23-20-5-3-4-6-21(20)32-24(33-23)31-19-11-9-18(10-12-19)30-14-13-16-7-8-17(26)15-22(16)35-25(27,28)29;;/h3-8,15,18-19,30H,9-14H2,1-2H3,(H,31,32,33);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGUWYBAINNZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=CC=CC=C21)NC3CCC(CC3)NCCC4=C(C=C(C=C4)Br)OC(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31BrCl2F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510732-84-0 | |
| Record name | ATC-0065 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510732840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ATC-0065 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q2C0BZD71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


